3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide
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Overview
Description
3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is an organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Substitution reactions: The phenyl group can be introduced through a substitution reaction using appropriate phenylating agents.
Amidation: The final step involves the formation of the amide bond by reacting the oxadiazole derivative with a suitable amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-1,4,2-oxadiazole-5-one
- 3-isopropyl-1,4,2-oxadiazole-5-one
- 3-(tert-butyl)-1,4,2-oxadiazole-5-one
Uniqueness
3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is unique due to the specific substitution pattern on the oxadiazole ring and the presence of the butanamide moiety. This combination of structural features can result in distinct physicochemical properties and biological activities compared to other oxadiazole derivatives.
Properties
IUPAC Name |
3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(2)11-17(23)20-16-10-6-9-15(12-16)19-22-21-18(24-19)14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYUUAMKBFTNQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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